2-Ethoxy-N-[5-(4-methoxy-benzyl)-[1,3,4]thiadiazol-2-yl]-acetamide
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Overview
Description
2-ETHOXY-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}ACETAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHOXY-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}ACETAMIDE typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is formed through the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the thiadiazole ring.
Attachment of the Ethoxy Group: The ethoxy group is attached through an etherification reaction, where an ethyl halide reacts with the hydroxyl group on the thiadiazole ring.
Formation of the Acetamide Group: The acetamide group is formed by reacting the thiadiazole derivative with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Common techniques include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Solvent Selection: Choosing appropriate solvents to improve solubility and reaction efficiency.
Purification: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-ETHOXY-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halides, acids, and bases are employed under various conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the reagents used.
Scientific Research Applications
2-ETHOXY-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-ETHOXY-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, altering their activity and leading to various biological effects.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
2-ETHOXY-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}ACETAMIDE can be compared with other thiadiazole derivatives:
Similar Compounds: Examples include 2-((4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethan-1-one and 4-((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness: The presence of the ethoxy, methoxyphenyl, and acetamide groups in 2-ETHOXY-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}ACETAMIDE imparts unique chemical and biological properties, making it distinct from other thiadiazole derivatives.
Properties
Molecular Formula |
C14H17N3O3S |
---|---|
Molecular Weight |
307.37 g/mol |
IUPAC Name |
2-ethoxy-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C14H17N3O3S/c1-3-20-9-12(18)15-14-17-16-13(21-14)8-10-4-6-11(19-2)7-5-10/h4-7H,3,8-9H2,1-2H3,(H,15,17,18) |
InChI Key |
BDLYHQOWTVYYEY-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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